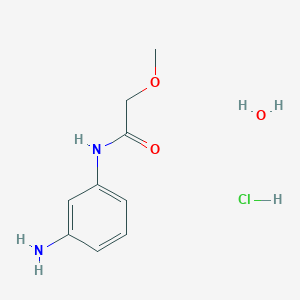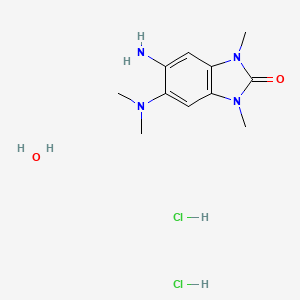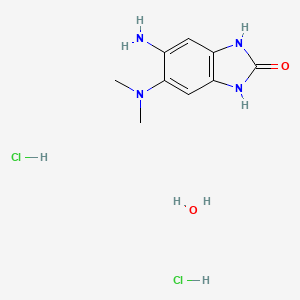![molecular formula C8H18Cl2N2O B3808057 [1,3']Bipyrrolidinyl-4'-ol dihydrochloride](/img/structure/B3808057.png)
[1,3']Bipyrrolidinyl-4'-ol dihydrochloride
Descripción general
Descripción
[1,3’]Bipyrrolidinyl-4’-ol dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrolidine derivatives with suitable reagents to form the desired bipyrrolidinyl structure. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum complexes .
Industrial Production Methods: Industrial production of [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride is investigated for its potential therapeutic properties. It may be used in the treatment of neurological disorders or as an analgesic .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mecanismo De Acción
The mechanism of action of [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Piperidine: Another nitrogen-containing heterocycle with similar properties.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness: [1,3’]Bipyrrolidinyl-4’-ol dihydrochloride is unique due to its bipyrrolidinyl structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJMNWIUVPGSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[1-(cyclopentylacetyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B3807993.png)
![[(4-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3807997.png)


![[(3R,4R)-3-hydroxy-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-1-yl]-(5-methyl-1H-imidazol-2-yl)methanone](/img/structure/B3808014.png)

![N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3808030.png)
![7-(3,4-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3808046.png)

![[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B3808069.png)

